molecular formula C15H16ClN3O3S2 B3568764 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B3568764
M. Wt: 385.9 g/mol
InChI Key: XZHHCYQZMFZCNZ-UHFFFAOYSA-N
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Description

2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, which means it can block the activity of JAK enzymes and prevent the activation of cytokines and growth factors. In recent years, CP-690,550 has been investigated for its effects on various biological processes, including immune response, inflammation, and cancer.

Mechanism of Action

2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK enzymes, 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide can prevent the activation of these signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It can also inhibit the activation of T cells and B cells, which are involved in the immune response. In addition, 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been shown to have anti-tumor effects, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. In addition, 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its efficacy and safety.
One limitation of using 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in lab experiments is that it can have off-target effects, as it can inhibit other kinases besides JAK enzymes. This can complicate the interpretation of results and make it difficult to determine the specific effects of 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide on the biological system being studied.

Future Directions

There are several future directions for research on 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes without affecting other kinases. This could lead to more effective and safer treatments for autoimmune diseases and cancer.
Another area of interest is the investigation of the effects of 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide on other biological processes, such as neuroinflammation and neurodegeneration. 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been shown to have potential neuroprotective effects, and further research in this area could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, there is interest in the development of new drug delivery systems for 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, such as nanoparticles and liposomes. These systems could improve the bioavailability and efficacy of 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, leading to more effective treatments with fewer side effects.
Conclusion:
2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the activity of JAK enzymes, leading to a reduction in inflammation and immune response. 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has shown promise as a treatment for autoimmune diseases and cancer, and further research is needed to explore its potential applications in other areas. While 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has some limitations in lab experiments, it remains a valuable tool for investigating the biological processes involved in immune response and inflammation.

Scientific Research Applications

2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been investigated for its effects on various biological processes, including immune response, inflammation, and cancer. In particular, 2-chloro-5-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in the treatment of cancer, as it can inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2-chloro-5-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c16-13-5-4-11(24(21,22)19-7-2-1-3-8-19)10-12(13)14(20)18-15-17-6-9-23-15/h4-6,9-10H,1-3,7-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHHCYQZMFZCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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